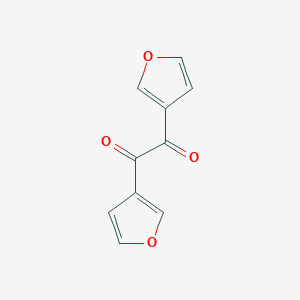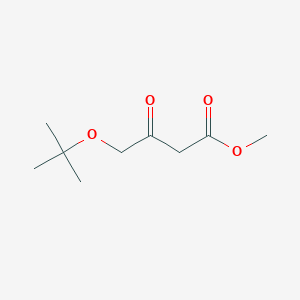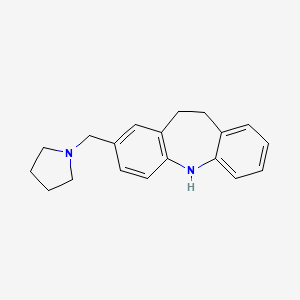
5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)-: is a tricyclic compound with a seven-membered ring structure. It is known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- typically involves the reduction of dibenz(b,f)azepine derivatives. One common method is the hydrogenation of dibenz(b,f)azepine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques ensures efficient and cost-effective production. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form more saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings. Halogenation and alkylation are common substitution reactions, often using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride for halogenation; alkyl halides in the presence of a base for alkylation.
Major Products Formed:
Oxidation: Oxidized derivatives such as dibenz(b,f)azepine N-oxide.
Reduction: More saturated derivatives like 10,11-dihydro-5H-dibenz(b,f)azepine.
Substitution: Halogenated or alkylated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the interactions of tricyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound is a precursor in the synthesis of several pharmacologically active drugs, including anticonvulsants and antidepressants. Its derivatives are studied for their potential therapeutic effects and mechanisms of action.
Industry: In the industrial sector, 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity. For example, its derivatives are known to inhibit the reuptake of neurotransmitters, thereby exerting antidepressant effects. The exact pathways and molecular targets vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
10,11-Dihydro-5H-dibenz(b,f)azepine: A closely related compound with similar structural features.
Iminodibenzyl: Another tricyclic compound used in the synthesis of pharmacologically active molecules.
Dibenzazepine: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness: 5H-Dibenz(b,f)azepine, 10,11-dihydro-2-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrrolidinylmethyl group enhances its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
64097-59-2 |
|---|---|
Molekularformel |
C19H22N2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
3-(pyrrolidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C19H22N2/c1-2-6-18-16(5-1)8-9-17-13-15(7-10-19(17)20-18)14-21-11-3-4-12-21/h1-2,5-7,10,13,20H,3-4,8-9,11-12,14H2 |
InChI-Schlüssel |
JDBLDLHTJKPQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2=CC3=C(C=C2)NC4=CC=CC=C4CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


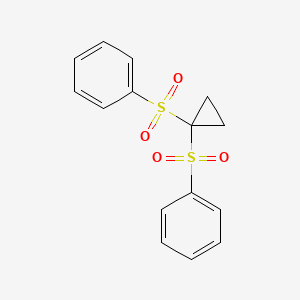
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)

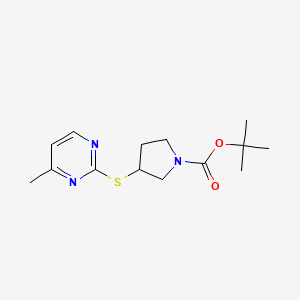
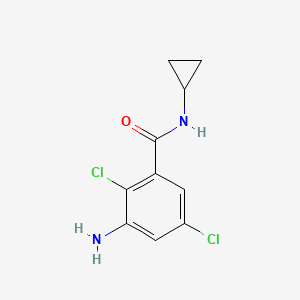

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
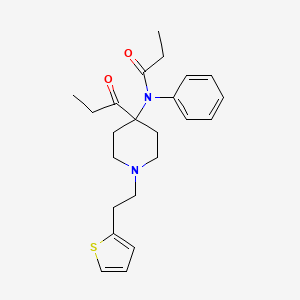
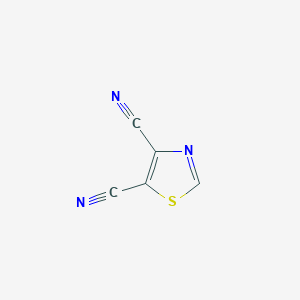
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
